molecular formula C7H10ClN3O B1505176 4-Methoxypicolinimidamide hydrochloride CAS No. 1179361-66-0

4-Methoxypicolinimidamide hydrochloride

Cat. No.: B1505176
CAS No.: 1179361-66-0
M. Wt: 187.63 g/mol
InChI Key: JOUDWIBACXLPIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methoxypicolinimidamide hydrochloride is nickel . This compound acts as a ligand for nickel catalysis .

Mode of Action

This compound interacts with its target, nickel, to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . This interaction results in the formation of new chemical bonds, facilitating various chemical reactions.

Biochemical Pathways

It’s known that this compound plays a crucial role incross-coupling reactions . These reactions are fundamental in organic chemistry and are used in the synthesis of various pharmaceuticals and fine chemicals.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the facilitation of nickel-catalyzed cross-coupling reactions . These reactions enable the formation of new chemical bonds, which is a critical process in the synthesis of various chemical compounds.

Action Environment

It’s worth noting that the compound is typically stored under aninert atmosphere , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure.

Biochemical Analysis

Biochemical Properties

4-Methoxypicolinimidamide hydrochloride plays a significant role in biochemical reactions, particularly in nickel-catalyzed cross-coupling reactions . It acts as a pyridyl carboxamidine ligand, facilitating the coupling of nitrogen heterocycles with alkyl halides . This compound interacts with various enzymes and proteins involved in these reactions, including nickel-based catalysts. The nature of these interactions is primarily coordination bonding, where the nitrogen atoms in this compound coordinate with the nickel center, stabilizing the catalytic complex and enhancing its reactivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as a ligand in catalytic reactions suggests potential impacts on cell function, particularly in cells involved in metabolic and synthetic pathways. It may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nickel-catalyzed enzymes

Molecular Mechanism

At the molecular level, this compound exerts its effects through coordination bonding with nickel catalysts . This interaction enhances the catalytic activity of nickel, enabling efficient cross-coupling reactions. The compound may also influence enzyme inhibition or activation, depending on the specific reaction conditions and substrates involved . Changes in gene expression may occur as a result of altered enzyme activity, although detailed studies are required to confirm this mechanism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in catalytic reactions. The compound is stable under inert atmosphere and room temperature conditions . Over time, its activity may decrease due to potential degradation or interaction with other compounds in the reaction mixture. Long-term effects on cellular function have not been extensively studied, but maintaining optimal storage conditions is essential for preserving its reactivity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with any chemical compound, varying dosages may result in different biological responses. Threshold effects, as well as toxic or adverse effects at high doses, should be carefully evaluated in preclinical studies to ensure safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a ligand in nickel-catalyzed reactions . It interacts with enzymes and cofactors that facilitate these reactions, potentially affecting metabolic flux and metabolite levels. Detailed studies on its metabolic pathways are needed to fully understand its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its interaction with nickel catalysts suggests that it may be localized to areas where these catalytic reactions occur

Subcellular Localization

The subcellular localization of this compound is likely influenced by its role in catalytic reactions. It may be directed to specific compartments or organelles where nickel-catalyzed cross-coupling reactions take place . Targeting signals or post-translational modifications that direct its localization have not been identified, and additional studies are needed to determine its precise subcellular distribution.

Scientific Research Applications

Catalytic Applications

4-Methoxypicolinimidamide hydrochloride serves as a ligand in nickel-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, which are foundational in the synthesis of complex organic molecules.

  • Nickel-Catalyzed Cross-Coupling : The compound has been shown to enhance the efficiency of nickel-catalyzed cross-electrophile coupling reactions, particularly with challenging heteroaryl halides and unactivated alkyl halides . This application is crucial for developing pharmaceuticals and agrochemicals.
Reaction TypeDescriptionYield Improvement
Cross-CouplingCoupling of heteroaryl halides with alkyl halidesUp to 68% yield compared to lower yields with traditional ligands
ElectrocatalysisElectrochemical reduction of nickel complexes for coupling reactionsEnhanced reaction conditions leading to improved product formation

Organic Synthesis

The compound's ability to form stable complexes with metal catalysts allows it to facilitate various organic transformations, making it an important reagent in synthetic organic chemistry.

  • Ligand Behavior : As a ligand, it can influence the selectivity and reactivity of metal catalysts, thus optimizing synthetic pathways for complex molecules .

Case Study 1: Nickel-Catalyzed Couplings

In a recent study, researchers utilized this compound as a ligand in high-throughput experimentation for nickel-catalyzed reactions. The findings demonstrated significant improvements in yields when compared to traditional ligands like 4,4′-di-tert-butyl-2,2′-bipyridine, showcasing its effectiveness in optimizing reaction conditions .

Case Study 2: Synthetic Methodology Development

Another investigation highlighted the role of this compound in developing new synthetic methodologies for creating biologically active compounds. The study focused on its interaction with nickel catalysts, revealing insights into how ligand modifications can enhance reaction outcomes .

Comparison with Similar Compounds

Biological Activity

4-Methoxypicolinimidamide hydrochloride is a compound with significant potential in biological and chemical applications, particularly as a ligand in nickel-catalyzed reactions. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its role in catalysis.

Chemical Structure and Properties

This compound has the molecular formula C7_7H9_9ClN3_3O and a molecular weight of 187.63 g/mol. It features a methoxy group attached to a picolinimidamide structure, enhancing its solubility and reactivity, especially in hydrochloride salt form .

Antimicrobial Properties

Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial activity . For instance, research indicates that related compounds show efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) less than 5 μM . This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.

Catalytic Applications

This compound is primarily recognized for its role as a ligand in nickel-catalyzed cross-coupling reactions. It facilitates the coupling of challenging heteroaryl halides with alkyl halides, enhancing reaction efficiency and selectivity . This capability is crucial for synthesizing complex organic molecules relevant in pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be beneficial. The following table highlights some key features:

Compound NameCAS NumberSimilarity IndexUnique Features
N-Hydroxy-5-methoxypicolinimidamide327056-65-50.91Hydroxy group enhances solubility and reactivity
4-(Pentyloxy)picolinimidamide hydrochloride1179362-46-90.81Alkoxy substitution may alter biological activity
(5-Methoxypyridin-2-yl)methanamine905306-69-60.84Amino group provides different reactivity profile
Picolinimidamide hydrochloride51285-26-80.74Base form without chloro or methoxy substitutions

Case Studies and Research Findings

Research conducted by Daniel Weix's lab has demonstrated the effectiveness of ligands like this compound in nickel-catalyzed reactions . These studies highlight the compound's ability to influence reaction pathways favorably, suggesting its importance in synthetic chemistry.

Furthermore, ongoing research aims to optimize the biological properties of related compounds while minimizing cytotoxicity. For example, certain derivatives have shown promising anti-tubercular activity without significant cytotoxic effects, indicating potential for further medicinal chemistry optimization .

Properties

IUPAC Name

4-methoxypyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDWIBACXLPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704287
Record name 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-66-0
Record name 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyridine-2-carboximidamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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